Cas no 366789-02-8 (Rivaroxaban)

Rivaroxaban is a selective direct Factor Xa inhibitor, classified as an oral anticoagulant. It exhibits high bioavailability and predictable pharmacokinetics, enabling fixed-dose administration without routine coagulation monitoring. Rivaroxaban binds directly to Factor Xa, inhibiting thrombin generation and clot formation. Its rapid onset of action and once-daily dosing regimen enhance patient compliance. The compound demonstrates efficacy in preventing venous thromboembolism (VTE) in orthopedic surgery patients and reducing stroke risk in non-valvular atrial fibrillation. Rivaroxaban's renal excretion pathway necessitates dose adjustment in impaired renal function. Its selective mechanism minimizes off-target effects while maintaining potent antithrombotic activity. The drug's chemical stability and formulation flexibility support diverse clinical applications.
Rivaroxaban structure
Rivaroxaban structure
Product Name:Rivaroxaban
CAS No:366789-02-8
MF:C19H18ClN3O5S
MW:435.881322383881
MDL:MFCD11974010
CID:67863
PubChem ID:9875401
Update Time:2025-08-04

Rivaroxaban Chemical and Physical Properties

Names and Identifiers

    • (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
    • (S)-Rivaroxaban
    • (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl)thiophene-2-carbox
    • RIVAROXABAN STAGE-IV [5-CHLORO-N-({5S)-2-OXO-3-[4-(3-OXO-4-MORPHOLINYL)PHENYL]-1,3-OXAZOLIDIN-5-YL}-METHYL)-2(AS PER INV
    • Rivaroxaban Isomer
    • 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide
    • BAY 59-7939
    • Rivaroxaban
    • 5-Chloro-N-(((5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide
    • Rivaroxaban Xarelto
    • (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl)thiophene-2-carboxamide
    • Rivarobaxan
    • rivaraoxaban
    • Rivaroxaba
    • Xarelto
    • Rivaroxaban Imp
    • 9NDF7JZ4M3
    • C19H18ClN3O5S
    • 5-Chloro-N-({(5s)-2-Oxo-3-[4-(3-Oxomorpholin-4-Yl)phenyl]-1,3-Oxazolidin-5-Yl}methyl)thiophene-2-Carboxamide
    • Rivaroxaban, 98%
    • Rivaroxaban (Xarelto)
    • 5-chloro-N-[[(5
    • 5-CHLORO-N-[[(S)-3-(4-(3-OXOMORPHOLIN-4-YL)PHENYL)-2-OXO-1,3-OXAZOLIDIN-5-YL]METHYL]-THIOPHENE-2-CARBOXAMIDE
    • 5-Chloro-N-(((5
    • 2-Thiophenecarboxamide, 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-
    • 5-Chloro-N-(((5S)-
    • T5SJ BG EVM1- DT5NVOTJ AR D- AT6NV DOTJ &&S Form
    • (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl )thiophene-2-carboxamide
    • bay 59-7939 (rivaroxaban)
    • BAY 59-7939|Xarelto®
    • BAY59-7939
    • BR-72888
    • https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:68579
    • QA-2934
    • RIV
    • rivaroxaban (bay59-7939)
    • rivaroxaban 99%
    • Rivaroxaban|BAY 59-7939
    • rivaroxaban-d4
    • UNII:9NDF7JZ4M3
    • UNII-9NDF7JZ4M3
    • Xarelto®
    • Xarelto,BAY 59-7939
    • Xarelto; BAY 59-7939
    • DTXSID3057723
    • Z1741977097
    • CHEBI:68579
    • 366789-02-8
    • 2w26
    • AKOS005145918
    • JNJ39039039
    • RIVAROXABAN [EMA EPAR]
    • SR-01000944189
    • MLS006010027
    • 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene-carboxamide
    • BR164355
    • 5-chloro-N-({(5s)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl} methyl)thiophene-2-carboxamide
    • BRD-K37130656-001-01-2
    • RIVAROXABAN [JAN]
    • 1429742-50-6
    • RIVAROXABAN (EP MONOGRAPH)
    • 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
    • HY-50903
    • EN300-6733490
    • US8822458, 97
    • 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide
    • CHEMBL198362
    • RIVAROXABAN [MI]
    • NCGC00262945-10
    • 5-Chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide
    • JNJ-39039039
    • RIVAROXABAN [USP-RS]
    • DB06228
    • SCHEMBL3914
    • SR-01000944189-1
    • Rivaroxaban,Xarelto,BAY 59-7939
    • D07086
    • EX-A206
    • 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide
    • RIVAROXABAN [VANDF]
    • RIVAROXABAN [MART.]
    • 5-Chlor-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide
    • 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
    • KGFYHTZWPPHNLQ-AWEZNQCLSA-N
    • US8822458, 44
    • Q420262
    • RIVAROXABAN (MART.)
    • MFCD11974010
    • AB01563270_01
    • Rivaroxaban- Bio-X
    • RIVAROXABAN [ORANGE BOOK]
    • BAY-59-7939
    • rivaroxabanum
    • 1ST158364
    • CS-0555
    • Xarelto (TN)
    • HSDB 8149
    • CCG-212899
    • RIVAROXABAN [USAN]
    • Rivaroxaban [USAN:INN:BAN:JAN]
    • RIVAROXABAN (USP-RS)
    • GTPL6388
    • BRD-K37130656-001-03-8
    • Rivaroxaban (JAN/USAN/INN)
    • Q-102503
    • 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophencarboxamide
    • BDBM7840
    • B01AF01
    • RIVAROXABAN [WHO-DD]
    • SMR002529611
    • RIVAROXABAN [EP MONOGRAPH]
    • Rivaroxaban [INN]
    • NCGC00379033-04
    • 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)-
    • DTXCID4031512
    • 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide
    • MDL: MFCD11974010
    • Inchi: 1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1
    • InChI Key: KGFYHTZWPPHNLQ-AWEZNQCLSA-N
    • SMILES: C1(=CC=C(N2C[C@H](CNC(C3SC(Cl)=CC=3)=O)OC2=O)C=C1)N1CCOCC1=O

Computed Properties

  • Exact Mass: 435.06600
  • Monoisotopic Mass: 435.06557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 116
  • Molecular Weight: 435.9g/mol
  • XLogP3: 2.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.46
  • Melting Point: 228-234°C
  • Boiling Point: 732.6°C at 760 mmHg
  • Flash Point: 396.9±32.9 °C
  • Refractive Index: 1.633
  • Solubility: In water, 25.05 mg/L at 25 °C (est)
  • PSA: 116.42000
  • LogP: 3.04080
  • Odor: Odorless
  • Specific Rotation: -41° (c=0.3, DMSO)
  • Vapor Pressure: 6.66X10-16 mm Hg at 25 °C (est)

Rivaroxaban Security Information

Rivaroxaban Pricemore >>

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Rivaroxaban Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  30 min, 25 °C
1.2 4 h, 34 °C
Reference
Method for producing an intermediate of rivaroxaban
, Japan, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  30 min, 25 °C
2.2 4 h, 34 °C
Reference
Method for producing an intermediate of rivaroxaban
, Japan, , ,

Rivaroxaban Raw materials

Rivaroxaban Preparation Products

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Suzhou Senfeida Chemical Co., Ltd
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Rivaroxaban Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Rivaroxaban

Comprehensive Overview of Rivaroxaban (CAS No. 366789-02-8): Mechanism, Applications, and Clinical Insights

Rivaroxaban, with the CAS number 366789-02-8, is a highly selective direct Factor Xa inhibitor that has revolutionized the field of anticoagulation therapy. As a novel oral anticoagulant (NOAC), it offers significant advantages over traditional therapies like warfarin, including predictable pharmacokinetics, fewer drug interactions, and no requirement for routine monitoring. The compound's molecular structure and mechanism of action have made it a cornerstone in the prevention and treatment of venous thromboembolism (VTE), stroke prevention in atrial fibrillation (AF), and post-surgical thromboprophylaxis.

In recent years, Rivaroxaban has garnered attention due to its role in managing COVID-19-associated coagulopathy, a critical complication observed in severe cases. Researchers have explored its efficacy in reducing thrombotic events in hospitalized patients, aligning with the growing demand for anticoagulation strategies in viral infections. This application has spurred numerous clinical trials, reflecting the compound's adaptability to emerging medical challenges.

The pharmacological profile of Rivaroxaban is characterized by its rapid absorption and high bioavailability, achieving peak plasma concentrations within 2–4 hours post-administration. Unlike older anticoagulants, it exhibits a dose-dependent inhibition of Factor Xa, which directly disrupts the coagulation cascade. This specificity minimizes off-target effects, reducing the risk of major bleeding events—a common concern among patients and clinicians. Its renal excretion pathway (approximately 66%) necessitates dose adjustments in patients with renal impairment, a topic frequently searched by healthcare providers.

From a clinical perspective, Rivaroxaban has been extensively studied in landmark trials such as ROCKET AF and EINSTEIN, which established its non-inferiority to standard therapies. These studies addressed key patient concerns, including efficacy in elderly populations and comparative safety profiles. Notably, its once-daily dosing regimen improves adherence, a critical factor in chronic conditions like non-valvular atrial fibrillation (NVAF).

Emerging trends highlight the exploration of Rivaroxaban in cancer-associated thrombosis (CAT), where its oral administration offers convenience over injectable alternatives. This aligns with the increasing focus on patient-centric care and quality of life in oncology. Additionally, debates persist regarding its cost-effectiveness versus generics, a hot topic in healthcare economics forums.

In summary, Rivaroxaban (CAS 366789-02-8) represents a paradigm shift in anticoagulation, addressing both traditional and contemporary medical needs. Its versatility, combined with ongoing research into new indications, ensures its relevance in evolving therapeutic landscapes. For professionals seeking detailed drug interaction databases or dosing guidelines, authoritative resources like the FDA label and clinical practice guidelines remain indispensable.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:366789-02-8)Rivaroxaban
sfd19949
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:366789-02-8)利伐沙班
LE2754532;LE829
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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